![molecular formula C22H22O5 B4291593 dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate](/img/structure/B4291593.png)
dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate
Overview
Description
Dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate (DMDD) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMDD is a cyclohexanedicarboxylic acid derivative that exhibits a unique chemical structure, making it a promising candidate for drug development.
Scientific Research Applications
Structural and Stereochemical Analysis : Research has explored the structures and stereochemistry of bromo-derivatives of dimethyl 4-oxo-trans-2,6-diphenylcyclohexane-1,1,-dicarboxylate, focusing on their dehydrobromination and demethoxycarbonylation properties (Theobald, 1982).
Topical Anti-Inflammatory Activity : A study synthesized and evaluated the topical anti-inflammatory effects of this compound, finding it effective as an external preparation, with its activity comparable to standard ointments (Mazin Nadhim Mousa Al Ugla, 2011).
Biochemical Studies : There has been a synthesis and biochemical study of methyl 2,6-diaryl-1-methyl-4-oxopiperidine-3,5-dicarboxylates related to this compound, contributing to the understanding of its chemical properties and potential applications (Fernández et al., 1992).
Catalysis and Hydrogenation : The compound has been used in a study focusing on the gas-phase hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate, demonstrating the effectiveness of a copper-based catalyst derived from a layered double hydroxide precursor (Zhang, Fan, & Li, 2013).
Synthetic Applications in Organic Chemistry : Several studies have focused on the synthesis and reactions involving derivatives of dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate, demonstrating its utility in creating various organic compounds (Various Authors).
properties
IUPAC Name |
dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-26-20(24)22(21(25)27-2)18(15-9-5-3-6-10-15)13-17(23)14-19(22)16-11-7-4-8-12-16/h3-12,18-19H,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUPPKXMEXHVCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C(CC(=O)CC1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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